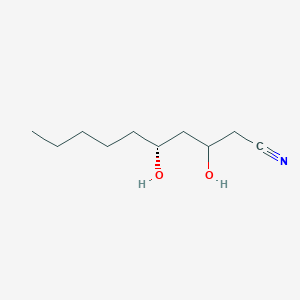
(5R)-3,5-Dihydroxydecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-3,5-Dihydroxydecanenitril ist eine organische Verbindung, die durch das Vorhandensein von zwei Hydroxylgruppen und einer Nitrilgruppe gekennzeichnet ist, die an ein Decan-Rückgrat gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5R)-3,5-Dihydroxydecanenitril umfasst typischerweise die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Decan-Derivat.
Hydroxylierung: Einführung von Hydroxylgruppen an der 3. und 5. Position der Decan-Kette. Dies kann durch verschiedene Hydroxylierungsreaktionen unter Verwendung von Reagenzien wie Osmiumtetroxid oder Wasserstoffperoxid erreicht werden.
Nitrilbildung: Umwandeln eines geeigneten Vorläufers in die Nitrilgruppe an der terminalen Position. Dies kann mit Reagenzien wie Natriumcyanid oder Kaliumcyanid unter geeigneten Bedingungen erfolgen.
Industrielle Produktionsverfahren
Die industrielle Produktion von (5R)-3,5-Dihydroxydecanenitril kann großtechnische chemische Prozesse umfassen, die Ausbeute und Reinheit optimieren. Techniken wie kontinuierliche Fließsynthese und katalytische Prozesse werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(5R)-3,5-Dihydroxydecanenitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Die Nitrilgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Wasserstoff in Gegenwart eines Katalysators zu einem Amin reduziert werden.
Substitution: Die Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, bei denen sie durch andere funktionelle Gruppen ersetzt werden, wobei Reagenzien wie Thionylchlorid oder Phosphortribromid verwendet werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.
Reduktion: Lithiumaluminiumhydrid, Wasserstoff mit einem Katalysator.
Substitution: Thionylchlorid, Phosphortribromid.
Hauptprodukte, die gebildet werden
Oxidation: Ketone, Carbonsäuren.
Reduktion: Amine.
Substitution: Halogenide, Ether.
Wissenschaftliche Forschungsanwendungen
(5R)-3,5-Dihydroxydecanenitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Enzymen und Rezeptoren.
Medizin: Erfolgt die Erforschung seiner potenziellen therapeutischen Eigenschaften und als Leitstruktur in der Wirkstoffforschung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (5R)-3,5-Dihydroxydecanenitril beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Hydroxylgruppen und die Nitrilgruppe können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen und so deren Aktivität und Funktion beeinflussen. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of (5R)-3,5-Dihydroxydecanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(5R)-3,5-Dihydroxyhexanenitril: Ein kürzerkettiges Analogon mit ähnlichen funktionellen Gruppen.
(5R)-3,5-Dihydroxydecanamid: Ein Amid-Derivat mit unterschiedlicher Reaktivität und Eigenschaften.
(5R)-3,5-Dihydroxydecanal: Ein Aldehyd-Derivat mit unterschiedlichem chemischem Verhalten.
Einzigartigkeit
(5R)-3,5-Dihydroxydecanenitril ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Stereochemie einzigartig, die im Vergleich zu seinen Analoga eine unterschiedliche Reaktivität und potenzielle Anwendungen verleihen. Seine längere Decan-Kette bietet außerdem unterschiedliche physikalische und chemische Eigenschaften, die es für verschiedene spezialisierte Anwendungen geeignet machen.
Eigenschaften
CAS-Nummer |
646057-18-3 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
(5R)-3,5-dihydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-9(12)8-10(13)6-7-11/h9-10,12-13H,2-6,8H2,1H3/t9-,10?/m1/s1 |
InChI-Schlüssel |
GCMXOFVXJRXKHL-YHMJZVADSA-N |
Isomerische SMILES |
CCCCC[C@H](CC(CC#N)O)O |
Kanonische SMILES |
CCCCCC(CC(CC#N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
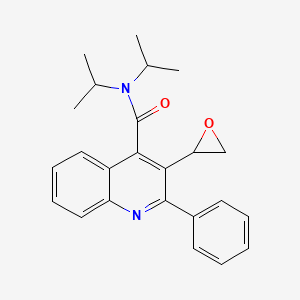
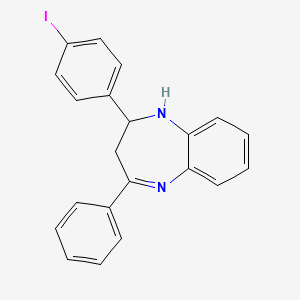
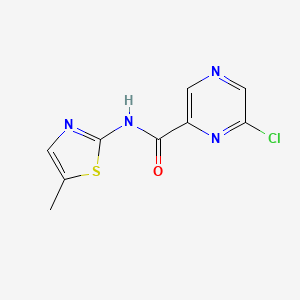
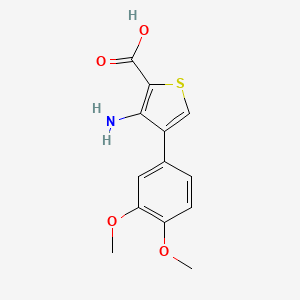
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)
![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
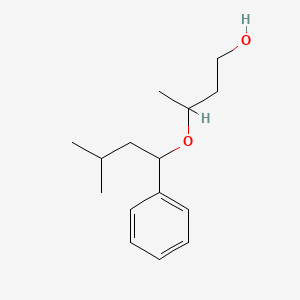
![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)
